4,5,8-Trimethylquinolin-2-ol

CAS No.: 53761-43-6

Cat. No.: VC1968357

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53761-43-6 |

|---|---|

| Molecular Formula | C12H13NO |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 4,5,8-trimethyl-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) |

| Standard InChI Key | QWUGOXHPDJPRLE-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC(=O)NC2=C(C=C1)C)C |

| Canonical SMILES | CC1=C2C(=CC(=O)NC2=C(C=C1)C)C |

Introduction

Chemical Identity and Structure

Basic Information

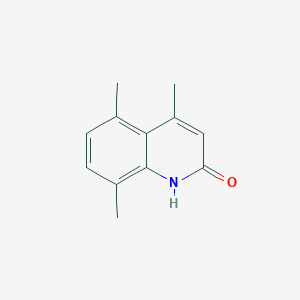

4,5,8-Trimethylquinolin-2-ol is a quinoline derivative with three methyl substituents at positions 4, 5, and 8, and a hydroxyl group at position 2. This compound exists in tautomeric forms, with the 2-hydroxy form (quinolinol) and the 2-oxo form (quinolinone) being the most prominent .

Table 1: Chemical Identity of 4,5,8-Trimethylquinolin-2-ol

| Parameter | Information |

|---|---|

| CAS Number | 53761-43-6 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Synonyms | 4,5,8-trimethylquinolin-2(1H)-one; 2(1H)-Quinolinone, 4,5,8-trimethyl- |

| InChI | InChI=1/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) |

Structural Characteristics

The structure of 4,5,8-Trimethylquinolin-2-ol features a bicyclic framework consisting of a benzene ring fused with a pyridine ring, creating the basic quinoline scaffold. The compound's three methyl groups are strategically positioned at carbon atoms 4, 5, and 8, while the hydroxyl/carbonyl group (depending on the tautomeric form) is located at position 2 .

The tautomeric behavior of this compound is significant, as it can exist in either the 2-hydroxy form (quinolinol) or the 2-oxo form (quinolinone). In solution, the equilibrium between these forms depends on solvent polarity and pH conditions .

Physical and Chemical Properties

Physical Properties

Table 2: Physical Properties of 4,5,8-Trimethylquinolin-2-ol

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid at room temperature | |

| Molecular Weight | 187.24 g/mol | |

| Purity (Commercial) | Typically ≥95% | |

| Solubility | Soluble in organic solvents such as chloroform |

Spectroscopic Properties

While the search results don't provide specific spectroscopic data for 4,5,8-Trimethylquinolin-2-ol, we can infer some characteristics based on similar compounds. Quinolinols and quinolinones typically exhibit distinctive patterns in various spectroscopic analyses:

-

IR Spectroscopy: The compound would likely show characteristic bands for the OH stretching (if in quinolinol form) or C=O stretching (if in quinolinone form) in the 3300-3500 cm⁻¹ or 1650-1700 cm⁻¹ regions, respectively .

-

NMR Spectroscopy: In ¹H NMR, signals for the three methyl groups would appear as singlets in the range of 2.0-3.0 ppm. The aromatic protons would show signals in the 6.5-8.0 ppm region, with specific coupling patterns reflecting their positions in the quinoline ring system .

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 187, corresponding to the molecular weight of the compound .

Chemical Reactivity

Tautomerism

One of the key chemical characteristics of 4,5,8-Trimethylquinolin-2-ol is its ability to undergo tautomerism between the 2-hydroxy form (quinolinol) and the 2-oxo form (quinolinone). This equilibrium can be influenced by solvent conditions, pH, and temperature .

Applications and Research

Synthetic Applications

The unique structure of 4,5,8-Trimethylquinolin-2-ol makes it a potentially valuable:

-

Building block in organic synthesis

-

Intermediate in the preparation of more complex molecules

| Safety Aspect | Recommendation |

|---|---|

| Personal Protection | Wear appropriate gloves, eye protection, and lab coat |

| Storage | Store in a cool, dry place in tightly closed containers |

| Disposal | Dispose according to local regulations for chemical waste |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |

Based on similar compounds, potential hazards may include:

Comparative Analysis with Related Compounds

Structural Analogues

Table 4: Comparison of 4,5,8-Trimethylquinolin-2-ol with Related Quinoline Derivatives

| Compound | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| 4,5,8-Trimethylquinolin-2-ol | 53761-43-6 | C₁₂H₁₃NO | Reference compound |

| 4,6,8-Trimethylquinolin-2-ol | 42414-28-8 | C₁₂H₁₃NO | Methyl group at position 6 instead of 5 |

| 2,6,8-Trimethylquinolin-4-ol | 15644-93-6 | C₁₂H₁₃NO | Hydroxyl group at position 4, methyl at position 2 |

| 4-Methylquinolin-2-ol | 607-66-9 | C₁₀H₉NO | Only one methyl group at position 4 |

| 4,8-dimethylquinolin-2-ol | 5349-78-0 | C₁₁H₁₁NO | Two methyl groups at positions 4 and 8 |

Each of these compounds may exhibit different physical, chemical, and biological properties due to the variation in substituent positions and types .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume